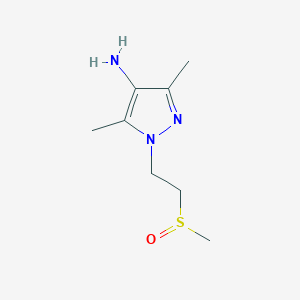
4,4-Difluorobutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorobutane-1,3-diamine is an organic compound characterized by the presence of two fluorine atoms and two amine groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,3-diamine typically involves the fluorination of butane derivatives followed by amination. One common method includes the reaction of 4,4-difluorobutan-1-ol with ammonia under high pressure and temperature conditions to introduce the amine groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the fluorination and subsequent amination steps, making the process more viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted butane derivatives.
Applications De Recherche Scientifique
4,4-Difluorobutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets in unique ways.
Mécanisme D'action
The mechanism by which 4,4-Difluorobutane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
1,4-Diaminobutane (Putrescine): Lacks fluorine atoms, making it less chemically stable.
1,3-Diaminopropane: Shorter carbon chain and different reactivity profile.
4,4-Difluorobutane-1,2-diamine: Different positioning of amine groups affects its chemical behavior
Uniqueness: 4,4-Difluorobutane-1,3-diamine’s unique combination of fluorine atoms and amine groups provides it with distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
81982-35-6 |
|---|---|
Formule moléculaire |
C4H10F2N2 |
Poids moléculaire |
124.13 g/mol |
Nom IUPAC |
4,4-difluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-4(6)3(8)1-2-7/h3-4H,1-2,7-8H2 |
Clé InChI |
QZTYVCPUBWQEKN-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
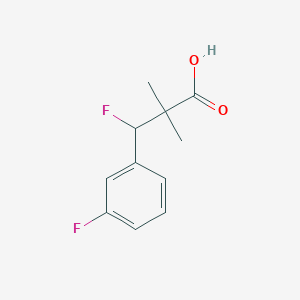


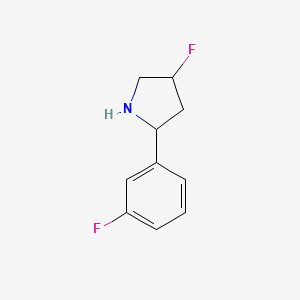
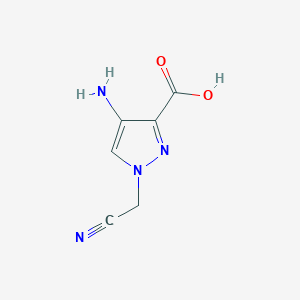
![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
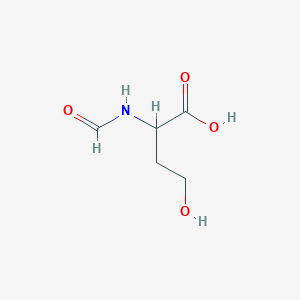
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
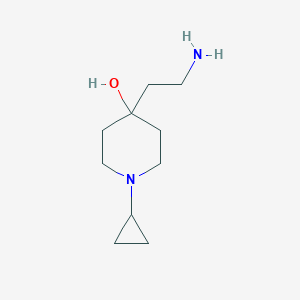
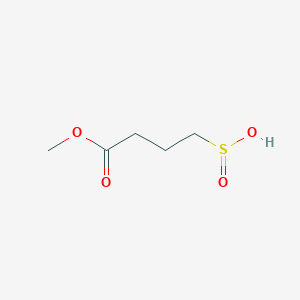
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
